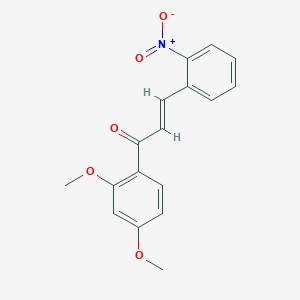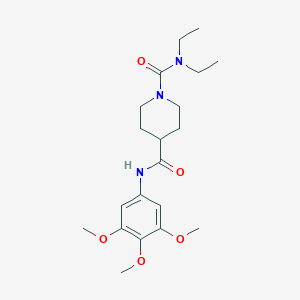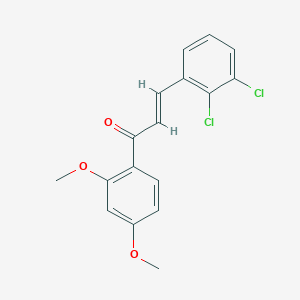
1-(3-cyclopentylpropanoyl)azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclopentylpropanoyl)azocane, also known as CP47,497, is a synthetic cannabinoid that was first synthesized in the 1970s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.
Wirkmechanismus
1-(3-cyclopentylpropanoyl)azocane binds to the CB1 and CB2 receptors in the brain and other tissues, producing a range of effects. It has been shown to activate the G protein-coupled receptor signaling pathway, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)azocane has been shown to produce a range of biochemical and physiological effects, including analgesia, hypothermia, and catalepsy. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-cyclopentylpropanoyl)azocane in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which allows for the study of the physiological and biochemical effects of cannabinoids. However, one limitation is that it is a synthetic compound, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-cyclopentylpropanoyl)azocane. One area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties. Another area of interest is the study of the effects of 1-(3-cyclopentylpropanoyl)azocane on different tissues and systems in the body, including the immune system and the cardiovascular system. Additionally, there is a need for further research on the potential therapeutic applications of 1-(3-cyclopentylpropanoyl)azocane, particularly in the treatment of pain and inflammation.
Synthesemethoden
The synthesis of 1-(3-cyclopentylpropanoyl)azocane involves a multi-step process that begins with the reaction of cyclopentanone with ethylmagnesium bromide to form cyclopentanol. This is followed by the reaction of cyclopentanol with 3-bromopropionyl chloride to form 3-cyclopentylpropanoyl chloride. The final step involves the reaction of 3-cyclopentylpropanoyl chloride with azocane to form 1-(3-cyclopentylpropanoyl)azocane.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclopentylpropanoyl)azocane has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It has been shown to have a high affinity for the CB1 and CB2 receptors, and to produce a range of effects including analgesia, hypothermia, and catalepsy.
Eigenschaften
IUPAC Name |
1-(azocan-1-yl)-3-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c17-15(11-10-14-8-4-5-9-14)16-12-6-2-1-3-7-13-16/h14H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNWIIFAAFUBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)

![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)

![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)

![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)